![molecular formula C12H10F3NO3 B12509167 2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound that features an acetamido group, a trifluoromethyl-substituted phenyl ring, and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate acetamido and trifluoromethyl-substituted benzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoromethyl group enhances its binding affinity and specificity, leading to distinct biological effects. The pathways involved in its mechanism of action are currently under investigation in various research studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-acetamido-3-[2-(trifluoromethyl)phenyl]propanoic acid
- 2-acetamido-3-[2-(trifluoromethyl)phenyl]but-2-enoic acid
- 2-acetamido-3-[2-(trifluoromethyl)phenyl]pent-2-enoic acid
Uniqueness
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the prop-2-enoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H10F3NO3 |
|---|---|
Poids moléculaire |
273.21 g/mol |
Nom IUPAC |
2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H10F3NO3/c1-7(17)16-10(11(18)19)6-8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
HVLNJIRMSFAIEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


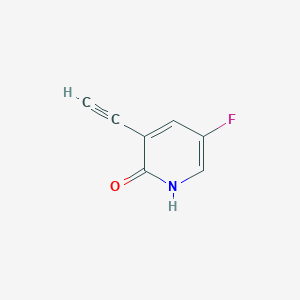
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)
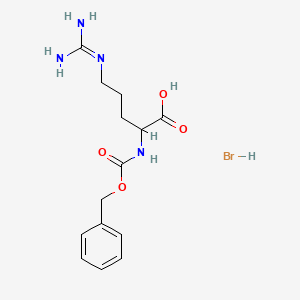
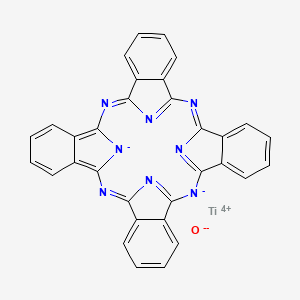

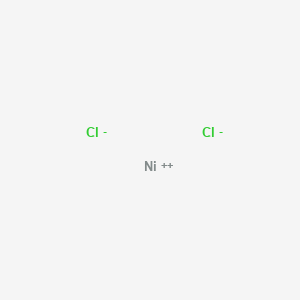
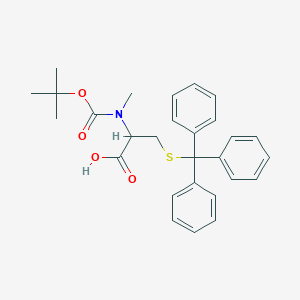
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12509120.png)
![1-[5-Carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid hydrate](/img/structure/B12509122.png)
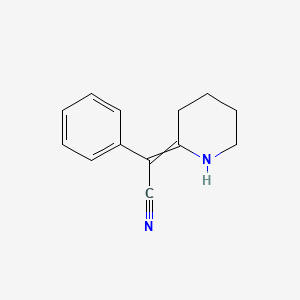
![4-(Benzyloxy)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B12509127.png)
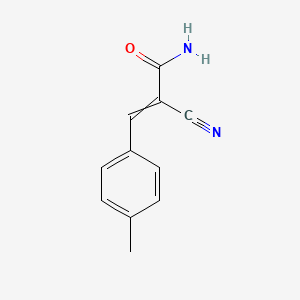
![14-[(Tert-butoxycarbonyl)(methyl)amino]-3,6,9,12-tetraoxatetradecanoic acid](/img/structure/B12509144.png)
![1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B12509160.png)
